molecular formula C12H16N2O2 B8112985 (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine

(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8112985
M. Wt: 220.27 g/mol
InChI Key: IFHDABULNMSCNP-HOSYDEDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound characterized by its unique structure, which includes a pyridin-2-yloxy group attached to an octahydrocyclopenta[b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrocyclopenta[b][1,4]oxazine ring system and the subsequent attachment of the pyridin-2-yloxy group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups or the ring system.

    Substitution: The pyridin-2-yloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of octahydrocyclopenta[b][1,4]oxazine and pyridin-2-yloxy substituted molecules. Examples include:

  • (4aS,7R,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine
  • (4aS,7R,7aR)-7-(pyridin-4-yloxy)octahydrocyclopenta[b][1,4]oxazine

Uniqueness

The uniqueness of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine lies in its specific stereochemistry and the position of the pyridin-2-yloxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4aS,7R,7aR)-7-pyridin-2-yloxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-6-14-11(3-1)16-10-5-4-9-12(10)15-8-7-13-9/h1-3,6,9-10,12-13H,4-5,7-8H2/t9-,10+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHDABULNMSCNP-HOSYDEDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1NCCO2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@H]1NCCO2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.